1-(4-氨基苄硫基)-β-D 半乳吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-(4-Aminobenzylthio)-beta-D galactopyranose and related compounds involves intricate chemical reactions that allow for the introduction of the 4-aminobenzylthio group into the galactopyranose core. Techniques such as nucleophilic substitution, enzymatic catalysis, and protective group strategies are commonly employed to achieve the desired molecular architecture. Advances in enzymatic synthesis have highlighted the role of specific enzymes in facilitating the formation of such complex molecules, offering insights into the enzymatic mechanisms and the potential for biocatalytic applications (Pollegioni, Rosini, & Molla, 2020).

Molecular Structure Analysis

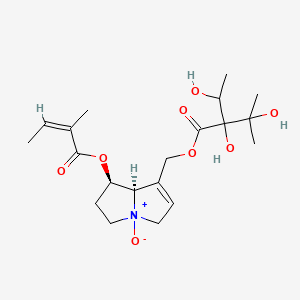

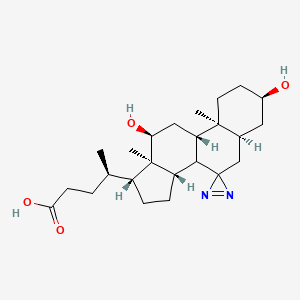

The molecular structure of 1-(4-Aminobenzylthio)-beta-D galactopyranose is characterized by its beta-D galactopyranose skeleton, to which the 4-aminobenzylthio substituent is attached. This structure is crucial for its interaction with biological molecules and its physical and chemical properties. X-ray crystallography and NMR spectroscopy are among the techniques used to elucidate the molecular geometry, confirming the spatial arrangement of atoms and the presence of specific functional groups (Heinemann et al., 1996).

Chemical Reactions and Properties

1-(4-Aminobenzylthio)-beta-D galactopyranose participates in various chemical reactions, reflective of its functional groups. It can undergo nucleophilic substitution reactions, where the amino or thiol groups react with electrophiles. Additionally, its sugar moiety may engage in glycosylation reactions, making it a valuable precursor for the synthesis of more complex glycoconjugates. The compound's reactivity is significantly influenced by the presence of the 4-aminobenzylthio group, which can also partake in redox reactions and serve as a ligand in coordination chemistry (Gomaa & Ali, 2020).

Physical Properties Analysis

The physical properties of 1-(4-Aminobenzylthio)-beta-D galactopyranose, such as solubility, melting point, and optical activity, are determined by its molecular structure. The hydrophilic nature of the galactopyranose ring and the potential for hydrogen bonding contribute to its solubility in water and other polar solvents. Its optical activity is a result of the chiral center at the galactopyranose moiety, making it of interest in studies of chirality and its effects on physical properties (Pollard & Fischer, 2006).

科学研究应用

生物学和药理学应用

1-(4-氨基苄硫基)-β-D-半乳吡喃糖是一种其结构成分存在于各种生物学和药理学背景中的化合物。例如,β-D-半乳吡喃糖基单元构成了阿拉伯树胶 (GA) 的骨架,阿拉伯树胶因其抗氧化特性和在预防肝、肾和心脏毒性方面的潜力而受到研究。尽管 1-(4-氨基苄硫基)-β-D-半乳吡喃糖在 GA 的作用中的具体作用尚未得到直接研究,但其结构相似性表明了潜在的生物学相关性 (Ali, Ziada, & Blunden, 2009).

酶学和结构生物学

β-D-半乳吡喃糖基单元也是酶和结构蛋白中的关键成分。例如,β-葡聚糖酶等含有 β-D-葡萄吡喃糖基单元的酶因其在水解特定糖苷键中的作用而受到广泛研究。了解这些酶的结构和功能,这些酶与含有 β-D-半乳吡喃糖的化合物具有结构相似性,可以深入了解 1-(4-氨基苄硫基)-β-D-半乳吡喃糖在酶学和蛋白质工程中的潜在应用 (Heinemann et al., 1996).

生物医学应用

与 1-(4-氨基苄硫基)-β-D-半乳吡喃糖结构相似的化合物因其生物医学应用而受到研究。例如,果胶,它含有半乳糖醛酸残基和半乳糖等糖,因其生物相容性和可生物降解的特性而被探索用于药物递送、组织工程和生物材料。这些果胶的结构特性,特别是它们与其他生物分子的相互作用,可能暗示了 1-(4-氨基苄硫基)-β-D-半乳吡喃糖的潜在生物医学应用 (Noreen et al., 2017).

抗氧化活性和肝病治疗

与 1-(4-氨基苄硫基)-β-D-半乳吡喃糖结构相似的化合物的抗氧化特性,例如槲皮苷(槲皮素-3-O-半乳糖苷),已得到广泛研究。槲皮苷通过增强抗氧化反应改善肝病理生理的功效表明,结构相似的化合物(如 1-(4-氨基苄硫基)-β-D-半乳吡喃糖)在治疗肝病和管理氧化应激方面具有潜力 (Jang, 2022).

属性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2/t9-,10+,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOKYKUWHBAQKG-SJHCENCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminobenzylthio)-beta-D galactopyranose | |

CAS RN |

35785-20-7 |

Source

|

| Record name | (4-Aminophenyl)methyl 1-thio-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35785-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)